molecular formula C7H6BrFO2 B14035071 4-Bromo-2-fluoro-5-methoxyphenol

4-Bromo-2-fluoro-5-methoxyphenol

Cat. No.: B14035071
M. Wt: 221.02 g/mol
InChI Key: RWJAXFGZQFYKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-5-methoxyphenol: is an aromatic compound with the molecular formula C7H6BrFO2 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methoxyphenol typically involves multiple steps. One common method includes the bromination of 2-fluoro-5-methoxyphenol. The reaction conditions often involve the use of bromine as the brominating agent, with iron powder as a catalyst . The reaction is carried out under controlled temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the substituents introduced.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-5-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methoxyphenol depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological outcomes .

Comparison with Similar Compounds

  • 4-Bromo-2-methoxyphenol
  • 4-Fluoro-2-methoxyphenol
  • 4-Bromo-5-fluoro-2-methoxyphenol

Comparison: 4-Bromo-2-fluoro-5-methoxyphenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its effectiveness in specific applications, making it a valuable compound for research and industrial use .

Biological Activity

4-Bromo-2-fluoro-5-methoxyphenol is an organic compound characterized by its unique combination of halogen and methoxy functional groups attached to a phenolic ring. The molecular formula is C7H6BrFO2C_7H_6BrFO_2. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

The presence of bromine, fluorine, and methoxy groups significantly influences the chemical reactivity and biological activity of this compound. The hydroxyl group (-OH) on the aromatic ring enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Derivatives of halogenated phenols have been studied for their potential as anti-cancer agents. They may inhibit specific kinases involved in tumor growth.
  • Antimicrobial Effects : Phenolic compounds generally exhibit antimicrobial properties, which may extend to this specific compound. Studies suggest that such compounds can inhibit the growth of various pathogens.
  • Inflammation Modulation : Analogous compounds like 4-fluoro-2-methoxyphenol have shown enhanced inhibitory effects on leukocyte oxidant production and phagocytosis. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity : A study exploring the kinase inhibition properties of halogenated phenols found that certain derivatives could effectively reduce tumor cell proliferation. Specific assays demonstrated that these compounds could selectively inhibit cancer cell lines while sparing normal cells.
  • Antimicrobial Testing : In a comparative study, this compound was tested against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.
  • Inflammatory Response : Research on apocynin analogs revealed that modifications to the structure, such as those found in this compound, could enhance their efficacy in reducing TNFα release from immune cells. This positions the compound as a candidate for further investigation in inflammatory conditions .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
4-Bromo-2-methoxyphenolBromine and methoxy groupsUsed primarily as an intermediate for various syntheses
4-Fluoro-3-methoxyphenolFluorine and methoxy groupsExhibits different reactivity patterns due to substituent position
4-Bromo-5-fluoro-2-methoxyphenolAdditional fluorine at position 5Enhanced reactivity; potential for unique biological activities
3-Bromo-4-fluoro-5-methoxyphenolDifferent substitution patternMay show distinct biological activities compared to 4-bromo variant

Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

4-bromo-2-fluoro-5-methoxyphenol

InChI

InChI=1S/C7H6BrFO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,1H3

InChI Key

RWJAXFGZQFYKHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.